molecular formula C12H15N5O2S3 B2385668 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 868976-26-5

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No. B2385668
CAS RN: 868976-26-5
M. Wt: 357.47
InChI Key: GURZHUPPUGBVTL-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their potential pharmacological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives have been synthesized from easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Multi-Target-Directed Ligands

The compound has been used in the synthesis of multi-target-directed ligands . These ligands are drug-like molecules with a well-developed structure-activity relationship. They have been tested for various biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase activities .

Antioxidant Properties

The compound has shown significant antioxidant properties . One of the derivatives of the compound, 3h, was found to have the maximum antioxidant properties compared to the rest of the derivatives .

Antibacterial Activity

The compound has demonstrated significant antibacterial activity . The derivatives 3d and 3h were found to be significant bacterial inhibitors .

Antifungal Activity

The compound has also shown significant antifungal activity . The derivative 3a was observed to have the highest fungicidal activity .

α-Glucosidase Inhibition

The compound has been tested for α-glucosidase inhibition activity . The derivative 3h showed the highest enzyme inhibition activity .

Hybrid Antimicrobials

The compound has been used in the synthesis of hybrid antimicrobials . These antimicrobials combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy .

Cell-Penetrating Peptides

The compound has been used in conjunction with cell-penetrating peptides to enhance its antibacterial activity . The drug–peptide complex displayed faster killing-kinetics towards bacterial cells .

Drug Development

The compound’s multi-target ligand properties and its significant biological activities make it a potential candidate for drug development . The compound can be used as a lead molecule for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

Future Directions

While specific future directions for this compound are not available, research into thiazole derivatives is ongoing due to their potential pharmacological activities . They can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

Mechanism of Action

Target of Action

The compound, also known as “N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide”, is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

Mode of Action

It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can have a broad pharmacological spectrum . For example, some thiazole derivatives have shown antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities .

Pharmacokinetics

The crystalline mesylate monohydrate salt of a similar compound has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions .

Result of Action

Some thiazole derivatives have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . The antibacterial results showed the compounds as a significant bacterial inhibitor .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the crystalline mesylate monohydrate salt of a similar compound has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions . .

properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S3/c1-3-4-8(18)14-11-16-17-12(22-11)21-6-9(19)15-10-13-7(2)5-20-10/h5H,3-4,6H2,1-2H3,(H,13,15,19)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURZHUPPUGBVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

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